2-(2-(azepan-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
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Overview
Description
Starting Materials: The azepane ring is introduced via nucleophilic substitution reactions using azepane and an appropriate leaving group.
Reaction Conditions: This step often requires the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Attachment of the Phenyl Group
Starting Materials: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Reaction Conditions: This involves the use of a palladium catalyst, a base like potassium carbonate, and a solvent such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Mechanism of Action
Target of Action
Similar compounds, such as tris[1,2,4]triazolo[1,3,5]triazine derivatives, have been utilized as electron acceptors in the construction of thermally activated delayed fluorescence (tadf) emitters .
Mode of Action
The compound’s mode of action is likely related to its role as an electron acceptor. In the context of TADF emitters, the compound may facilitate the up-conversion of a triplet exciton into a singlet state via a reverse intersystem crossing (RISC) process . This process is regulated by the singlet–triplet splitting energy (ΔEST), which is near-zero for efficient RISC .
Biochemical Pathways
The compound’s role as an electron acceptor suggests it may influence pathways related to electron transfer and light emission .
Result of Action
The result of the compound’s action is likely the emission of light, given its potential role in TADF . The compound may contribute to the generation of both singlet and triplet excitons, leading to efficient light emission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(azepan-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione typically involves multi-step organic synthesis
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Formation of the Imidazo[2,1-c][1,2,4]triazine Core
Starting Materials: The synthesis begins with readily available precursors such as 2-aminobenzonitrile and hydrazine hydrate.
Reaction Conditions: These are reacted under reflux conditions in the presence of a suitable solvent like ethanol to form the imidazo[2,1-c][1,2,4]triazine core.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents and Conditions: The compound can undergo oxidation reactions using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Products: These reactions typically yield oxidized derivatives with modified functional groups.
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Reduction
Reagents and Conditions: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Products: The major products are reduced forms of the compound, often with altered electronic properties.
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Substitution
Reagents and Conditions: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or thiols.
Products: These reactions yield substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-(azepan-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound has shown potential as a pharmacophore in drug discovery. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as antiviral, antibacterial, and anticancer agents. The compound’s ability to modulate biological pathways and its relatively low toxicity make it a promising candidate for further development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. It is also of interest in the field of catalysis, where it can serve as a ligand or catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-(2-(piperidin-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione: Similar structure but with a piperidine ring instead of an azepane ring.
2-(2-(morpholin-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione: Contains a morpholine ring instead of an azepane ring.
Uniqueness
The uniqueness of 2-(2-(azepan-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. The presence of the azepane ring, in particular, may enhance its ability to interact with biological targets compared to similar compounds with different ring systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c25-16(21-10-6-1-2-7-11-21)14-24-18(27)17(26)23-13-12-22(19(23)20-24)15-8-4-3-5-9-15/h3-5,8-9H,1-2,6-7,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBKZRSVZAMCKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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